4-(Aminomethyl)-5-methyl-2-furoic acid hydrochloride
CAS No.: 944467-86-1
Cat. No.: VC11721882
Molecular Formula: C7H10ClNO3
Molecular Weight: 191.61 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 944467-86-1 |
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Molecular Formula | C7H10ClNO3 |
Molecular Weight | 191.61 g/mol |
IUPAC Name | 4-(aminomethyl)-5-methylfuran-2-carboxylic acid;hydrochloride |
Standard InChI | InChI=1S/C7H9NO3.ClH/c1-4-5(3-8)2-6(11-4)7(9)10;/h2H,3,8H2,1H3,(H,9,10);1H |
Standard InChI Key | RNQWQGZLNJIPAH-UHFFFAOYSA-N |
SMILES | CC1=C(C=C(O1)C(=O)O)CN.Cl |
Canonical SMILES | CC1=C(C=C(O1)C(=O)O)CN.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Structure
The compound’s core structure consists of a five-membered furan ring () substituted with:
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A methyl group (-CH) at the 5-position.
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An aminomethyl group (-CHNH) at the 4-position.
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A carboxylic acid group (-COOH) at the 2-position, which is protonated as a hydrochloride salt (-COO·HCl) .
The hydrochloride form improves stability and solubility in polar solvents, making it preferable for pharmaceutical formulations .
Physicochemical Properties
Key properties derived from its free acid precursor (CAS 436088-95-8) and modifications include:
The addition of the hydrochloride group lowers the pH-dependent solubility threshold, enhancing bioavailability .
Synthesis and Industrial Production
Synthetic Routes
The synthesis typically begins with furan-2-carboxylic acid derivatives. A common pathway involves:
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Methylation: Introducing the methyl group at the 5-position via Friedel-Crafts alkylation .
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Aminomethylation: Reacting with formaldehyde and ammonia to add the aminomethyl group at the 4-position .
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Hydrochloride Formation: Neutralizing the carboxylic acid with hydrochloric acid to form the salt .
Industrial production employs continuous flow reactors to optimize yield and purity, with catalysts like zeolites or acidic resins facilitating substitutions .
Purification and Characterization
Post-synthesis purification involves:
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Crystallization from ethanol/water mixtures.
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Spectroscopic Analysis: NMR and IR confirm functional groups, while mass spectrometry verifies molecular weight .
Applications in Scientific Research
Pharmaceutical Development
The compound’s dual functional groups make it a versatile intermediate:
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Antimicrobial Agents: The aminomethyl group disrupts bacterial cell wall synthesis .
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Anti-inflammatory Drugs: Modulates COX-2 enzyme activity in preclinical models .
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Prodrug Synthesis: Serves as a carboxylic acid precursor for ester-based prodrugs .
Material Science
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Coordination Polymers: Binds metal ions (e.g., Zn) via the carboxylic acid and amine groups, forming porous materials for gas storage .
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Electrocatalysis: Derivatives participate in hydrogenation reactions, such as converting biomass-derived furans to biofuels .
Mechanism of Action
Biological Interactions
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Enzyme Inhibition: The aminomethyl group competitively inhibits bacterial dihydrofolate reductase (DHFR), disrupting folate synthesis .
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Receptor Modulation: In mammalian cells, it antagonizes serotonin receptors (5-HT), suggesting potential antidepressant applications .
Chemical Reactivity
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Electrophilic Substitution: The furan ring undergoes nitration or sulfonation at the 3-position due to electron-donating methyl and aminomethyl groups .
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Reduction Reactions: Catalytic hydrogenation saturates the furan ring, yielding tetrahydrofuran derivatives .
Comparison with Analogous Compounds
Compound | Key Differences | Applications |
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4-Aminomethylbenzoic Acid | Benzene ring instead of furan | Antifibrinolytic agent |
5-Methylfuran-2-carboxylic Acid | Lacks aminomethyl group | Food flavoring additive |
5-Formylfuran-2-carboxylic Acid | Aldehyde substituent at 5-position | Electrocatalysis precursor |
The hydrochloride salt’s unique furan substitution pattern enhances both chemical reactivity and biological targeting compared to analogs .
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